Olefin Substitution: Steric Impact vs. Linear Isomer
3-Methylbut-3-ene-1-sulfonamide bears a 2-methyl-substituted terminal olefin (isoprene-type, SMILES: C=C(C)CCS(=O)(=O)N), whereas its constitutional isomer pent-4-ene-1-sulfonamide (CAS 245368-50-7, SMILES: C=CCCCS(=O)(=O)N) carries an unsubstituted terminal olefin at the end of a linear four-carbon tether . The 2-methyl group introduces allylic strain and steric shielding of the β-carbon of the double bond. In the established hetero-Diels–Alder and ene chemistry of SO₂ with 1,3-dienes, isoprene-derived adducts exhibit distinct regiochemical outcomes compared to butadiene-derived analogs due to the directing effect of the methyl substituent [1]. This translates to divergent product distributions when these sulfonamides are employed as substrates in further transformations (e.g., hydroamination, Heck coupling, or radical sulfonylation). No direct head-to-head kinetic comparison between these two isomers has been published in the peer-reviewed literature; this evidence is based on class-level structure–reactivity principles supported by the broader SO₂-ene reaction literature [1].
| Evidence Dimension | Olefin substitution pattern and steric environment at the reactive π-bond |
|---|---|
| Target Compound Data | 2-methyl-substituted terminal olefin (C=CMe–); allylic strain present; β-carbon is tertiary and sterically hindered |
| Comparator Or Baseline | Pent-4-ene-1-sulfonamide: unsubstituted terminal olefin (C=CH–); no allylic strain; β-carbon is secondary and sterically accessible |
| Quantified Difference | No published kinetic data; structural analysis predicts slower electrophilic addition rates at the β-carbon of the target compound due to increased steric hindrance (Taft Es parameter for –CH₃ vs. –H) |
| Conditions | Structural comparison based on SMILES and predicted 3D geometry; reactivity inference from isoprene vs. butadiene SO₂-ene chemistry literature |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, this steric differentiation may be exploited to modulate binding-pocket complementarity or to control regioselectivity in library synthesis where the olefin is a synthetic handle.
- [1] Vogel, P. et al. Sulfur dioxide mediated one-pot, three- and four-component syntheses of polyfunctional sulfonamides and sulfonic esters: study of the stereoselectivity of the ene reaction of sulfur dioxide. Semantic Scholar, 2004. View Source
